4-Chloro-5-methoxybenzene-1,2-diamine
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Chloro-5-methoxybenzene-1,2-diamine is C7H9ClN2O . The InChI code is 1S/C7H9ClN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 .Physical And Chemical Properties Analysis
4-Chloro-5-methoxybenzene-1,2-diamine has a molecular weight of 172.61 . It is a solid at room temperature . The melting point is between 127 - 129 degrees Celsius .Scientific Research Applications
Summary of the Application
“4-Chloro-5-methoxybenzene-1,2-diamine” has been used in a combined structural and theoretical investigation into the crystal arrangement of a 1-chloro-4-methoxybenzene derivative . The study highlights the significant role of weak hydrogen bonding (C–H···X, where X = O, Cl, π, or C–H) as the primary driving force behind the crystal packing .
Methods of Application or Experimental Procedures
The geometrical features of these weak hydrogen bonds were analyzed structurally . Computational analysis of several selected dimeric substructures was then performed using dispersion-corrected DFT (wB97X-D/aug-cc-pVTZ), MEP and QTAIM approaches to evaluate their electronic properties and energetics .
Results or Outcomes
The results showed that cooperative effects and synergies exist among C–H···O/Cl/π interactions . Moreover, the stabilizing contribution of the weakest but attractive C–H···H–C contacts was also confirmed . Natural bond orbital (NBO) methodology further gave insights into the charge transfer and molecular orbital interactions .
Application in Organic Chemistry
Summary of the Application
“4-Chloro-1,2-diaminobenzene” undergoes cyclizations and cyclocondensations to form benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals, dyes, and polymers.
Methods of Application or Experimental Procedures
The compound is typically reacted with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The resulting intermediate then undergoes intramolecular cyclization to form the benzimidazole ring .
Results or Outcomes
The formation of benzimidazoles is a key step in the synthesis of many biologically active compounds. For example, benzimidazoles are found in a number of pharmaceutical drugs, including antifungal agents and proton pump inhibitors .
Application in Organic Chemistry
Summary of the Application
“4-Chloro-1,2-diaminobenzene” undergoes cyclizations and cyclocondensations to form benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals, dyes, and polymers.
Methods of Application or Experimental Procedures
The compound is typically reacted with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The resulting intermediate then undergoes intramolecular cyclization to form the benzimidazole ring .
Results or Outcomes
The formation of benzimidazoles is a key step in the synthesis of many biologically active compounds. For example, benzimidazoles are found in a number of pharmaceutical drugs, including antifungal agents and proton pump inhibitors .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P411, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
4-chloro-5-methoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSGFOMPNKBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625975 | |
Record name | 4-Chloro-5-methoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxybenzene-1,2-diamine | |
CAS RN |
38608-06-9 | |
Record name | 4-Chloro-5-methoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-methoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.